6-O-Desmethyldonepezil Glucuronide: A Comprehensive Technical Guide
6-O-Desmethyldonepezil Glucuronide: A Comprehensive Technical Guide
This guide provides an in-depth exploration of 6-O-desmethyldonepezil glucuronide, a principal metabolite of the widely prescribed Alzheimer's disease medication, Donepezil. Designed for researchers, scientists, and professionals in drug development, this document delineates the metabolic journey of Donepezil to its glucuronidated conjugate, its physicochemical characteristics, and the analytical methodologies requisite for its quantification in biological matrices.
Introduction: The Significance of a Major Metabolite
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a centrally acting reversible inhibitor of the enzyme acetylcholinesterase.[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. The biotransformation of Donepezil is extensive, leading to several metabolites. Among these, 6-O-desmethyldonepezil and its subsequent glucuronidated form, 6-O-desmethyldonepezil glucuronide, are of significant interest due to their prevalence and contribution to the overall clearance of the parent drug.[2][3] Understanding the formation and fate of this major metabolite is paramount for a comprehensive grasp of Donepezil's disposition in the body, which in turn informs dosing strategies, drug-drug interaction potential, and the interpretation of pharmacokinetic data in diverse patient populations.
Physicochemical Properties
6-O-desmethyldonepezil glucuronide is a more polar and water-soluble compound than its precursor, a common characteristic of glucuronidated metabolites facilitating their renal excretion.
| Property | Value | Source |
| Chemical Formula | C29H35NO9 | [4][5] |
| Molecular Weight | 541.6 g/mol | [4][5] |
| CAS Number | 220170-73-0 | [4][6] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [4] |
Metabolic Pathway: From Donepezil to its Glucuronide Conjugate
The formation of 6-O-desmethyldonepezil glucuronide is a two-step process, primarily occurring in the liver.[1] This metabolic cascade is crucial for the detoxification and elimination of Donepezil.
Step 1: O-Demethylation
The initial and rate-limiting step is the O-dealkylation of Donepezil at the 6-position of the indanone ring, yielding the active metabolite 6-O-desmethyldonepezil.[7] This reaction is predominantly catalyzed by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[1][2][8] The involvement of these key drug-metabolizing enzymes underscores the potential for genetic polymorphisms and drug-drug interactions to influence Donepezil's metabolism.[9]
Step 2: Glucuronidation
The newly formed hydroxyl group on 6-O-desmethyldonepezil serves as a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to the metabolite, forming 6-O-desmethyldonepezil glucuronide.[2][8] This Phase II metabolic reaction significantly increases the hydrophilicity of the molecule, preparing it for efficient elimination from the body, primarily via the kidneys.[3]
Donepezil Metabolic Pathway
Analytical Methodology: Quantification in Biological Matrices
The accurate quantification of 6-O-desmethyldonepezil glucuronide in biological samples, such as plasma and urine, is essential for pharmacokinetic studies. Due to its low concentrations and the complexity of the biological matrix, a highly sensitive and selective analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[10]
Sample Preparation
The primary objective of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. A robust and reproducible extraction method is critical for accurate quantification.
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of the analyte) to correct for extraction variability.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of 6-O-desmethyldonepezil glucuronide.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analyte from other metabolites and endogenous components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
The specific MRM transitions for 6-O-desmethyldonepezil glucuronide would need to be optimized, but would be based on its molecular weight and fragmentation pattern.
Analytical Workflow
Conclusion
6-O-desmethyldonepezil glucuronide is a critical component in the metabolic profile of Donepezil. A thorough understanding of its formation, properties, and analytical determination is indispensable for drug development professionals and researchers in the field of neuropharmacology. The methodologies outlined in this guide provide a robust framework for the accurate assessment of this major metabolite, contributing to a more complete picture of Donepezil's pharmacology and facilitating the development of safer and more effective therapies for Alzheimer's disease.
References
-
Jain, D. S., et al. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1035-1043. [Link]
-
Kim, H., et al. (2020). Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study. Journal of Pharmaceutical and Biomedical Analysis, 178, 112919. [Link]
-
U.S. Food and Drug Administration. (n.d.). Donepezil Hydrochloride. FDA. [Link]
-
PharmGKB. (n.d.). Donepezil. [Link]
-
National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. [Link]
-
Patel, D. P., et al. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1035-1043. [Link]
-
Thour, A., & Marwaha, R. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-o-Desmethyldonepezil glucuronide. PubChem. [Link]
-
Lee, H., et al. (2023). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. Metabolites, 13(1), 100. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-O-Desmethyl Donepezil b-D-Glucuronide. PubChem. [Link]
-
Mihara, M., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(3), 241-251. [Link]
-
Szymański, P., & Markuszewski, M. J. (2021). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. Molecules, 26(11), 3345. [Link]
-
Kim, H., et al. (2020). Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study. Journal of Pharmaceutical and Biomedical Analysis, 178, 112919. [Link]
-
Sharma, K., & Singh, S. (2019). Method Development and Validation of Donepezil Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 10(6), 2865-2869. [Link]
Sources
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-o-Desmethyldonepezil glucuronide | C29H35NO9 | CID 71315758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 6-O-Desmethyl Donepezil Glucuronide (Mixture of Diastereomers) | CAS No- 220170-73-0 | NA [chemicea.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
